2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as benzyl (6-(((2R,3R,4S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)-6-oxohexyl)carbamate1, is a miscellaneous compound with a molecular formula of C22H33N3O81. It appears as a white solid1.
Synthesis Analysis
The synthesis of this compound involves a method for cleavage of the N-glycosylamide carbohydrate-peptide bond in glycoproteins by the action of alkaline LiBH2. The chief difference in the developed method is direct condensation of 2-acetamido-2-deoxy-D-glucose (I) or 2-acetamido-4-O-(2-acetamido-3-deoxy-~-D-glucopyranosyl)-2-deoxy-D-glucose (II) with NA4HCO3 in water, which makes it possible to obtain glycosylamines III and IV in 65-80% yields2.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C22H33N3O8 and a molecular weight of 467.521.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that β-N-Acetylhexosaminidases (EC 3.2.1.52) catalyze the cleavage of terminal residues in β-linked N-acetylhexosaminides in vivo3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 467.521, and it appears as a white solid1.
Scientific Research Applications
Purification of Proteins
- Affinity Chromatography : This compound has been used in affinity chromatography for the purification of wheat germ agglutinin, showing its utility in protein isolation and purification (Lotan et al., 1973).
Synthesis of Glycopeptides
- Glycopeptide Synthesis : It serves as a crucial intermediate in the synthesis of various glycopeptides, contributing to the understanding of carbohydrate-protein interactions (Garg & Jeanloz, 1974); (Garg & Jeanloz, 1980).
Studies on Synthesis and Derivatives
- Enhancing Synthesis Techniques : Research has focused on improving the synthesis processes and studying the properties of its derivatives, which has implications in the field of organic chemistry and biochemistry (Bolton et al., 1966); (Paul & Korytnyk, 1978).
Structural and Crystallographic Analysis
- Crystal Structure Analysis : The crystal structure of this compound has been analyzed, contributing to the understanding of its molecular configuration and potential interactions in biological systems (Ohanessian et al., 1980).
Biochemical Studies
- Biochemical Research : Its role in biochemical research includes the synthesis of antigenic glycopeptides and understanding the structural aspects of these compounds, which is crucial in immunology and vaccine development (Shaban & Jeanloz, 1981).
Advanced Glycobiology Research
- Glycobiology Applications : The synthesis and study of derivatives of this compound are significant in glycobiology, shedding light on complex carbohydrate structures and their biological functions (Kaylor & Risley, 2001).
Safety And Hazards
Future Directions
The future directions for this compound could involve optimizing existing approaches to oligosaccharide synthesis3. β-linked N-acetylhexosamine oligosaccharides feature a range of bioactivities related to animal and plant immune response against fungal and insect predators, cancer growth and development, genetic diseases related to glycoprotein metabolism, and other processes3.
properties
IUPAC Name |
benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O8/c1-14(27)24-18-20(30)19(29)16(12-26)33-21(18)25-17(28)10-6-3-7-11-23-22(31)32-13-15-8-4-2-5-9-15/h2,4-5,8-9,16,18-21,26,29-30H,3,6-7,10-13H2,1H3,(H,23,31)(H,24,27)(H,25,28)/t16-,18-,19-,20-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJIVMWBZJORPU-GHRYLNIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.